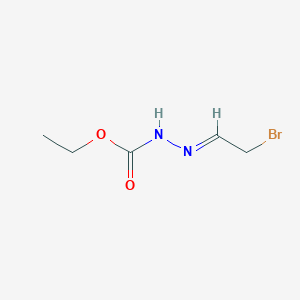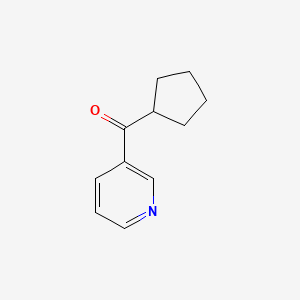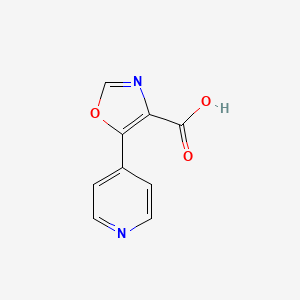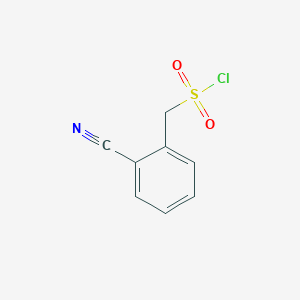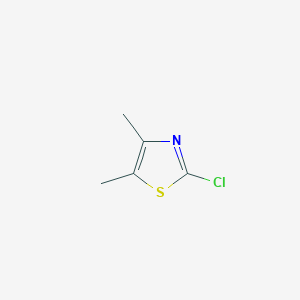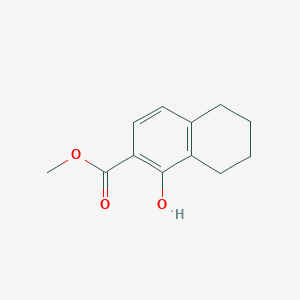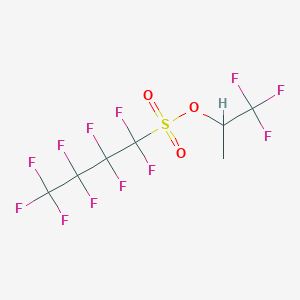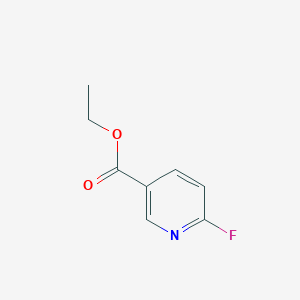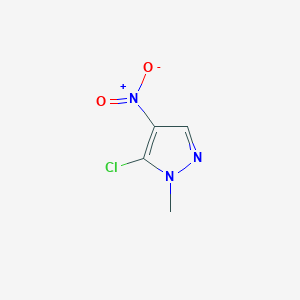
5-氯-1-甲基-4-硝基-1H-吡唑
概述
描述
5-chloro-1-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
科学研究应用
5-chloro-1-Methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
作用机制
Target of Action
It’s known that this compound is a derivative of imidazole , which has a broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that this compound is an abscission agent, standardized for the mechanical harvesting of late-season ‘valencia’ sweet oranges in florida . It induces oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange .
Action Environment
The action, efficacy, and stability of 5-chloro-1-Methyl-4-nitro-1H-pyrazole can be influenced by environmental factors. For instance, it has been reported that this compound induces abscission selectively in mature citrus fruit when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .
生化分析
Biochemical Properties
5-chloro-1-Methyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an abscission agent in plants. It interacts with enzymes such as lipoxygenase (LOX) and peroxidase (POD), which are involved in oxidative stress responses . The compound induces oxidative stress by increasing the activity of these enzymes, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) . This interaction promotes abscission in citrus fruits by affecting the abscission zone (AZ) tissue .
Cellular Effects
In cellular contexts, 5-chloro-1-Methyl-4-nitro-1H-pyrazole influences various cellular processes. It has been shown to induce oxidative stress in plant cells, leading to changes in cell signaling pathways and gene expression . The compound’s impact on ROS levels can affect cellular metabolism and promote cell death or abscission in specific tissues . Additionally, it can alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and ascorbate peroxidase (APOD), further influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, 5-chloro-1-Methyl-4-nitro-1H-pyrazole exerts its effects through interactions with key biomolecules. It binds to and activates enzymes like LOX and POD, leading to increased production of ROS . This activation results in oxidative damage to cellular components, including lipids, proteins, and DNA . The compound also influences gene expression by modulating the activity of transcription factors involved in stress responses . These molecular interactions contribute to its role as an abscission agent in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-Methyl-4-nitro-1H-pyrazole change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and exposure to light . Over time, its ability to induce oxidative stress and promote abscission in plant tissues may decrease due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-chloro-1-Methyl-4-nitro-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function and oxidative stress levels . At higher doses, it can induce significant oxidative damage and promote cell death . Toxic effects, such as tissue necrosis and organ damage, have been observed at high doses . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
5-chloro-1-Methyl-4-nitro-1H-pyrazole is involved in metabolic pathways related to oxidative stress and abscission. It interacts with enzymes such as LOX and POD, which play roles in the metabolism of ROS . The compound’s impact on these pathways can lead to changes in metabolic flux and the levels of metabolites involved in stress responses . Additionally, it can influence the activity of other enzymes and cofactors involved in antioxidant defense mechanisms .
Transport and Distribution
Within cells and tissues, 5-chloro-1-Methyl-4-nitro-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules . The compound’s distribution within plant tissues is critical for its role as an abscission agent, as it needs to reach specific target sites to exert its effects .
Subcellular Localization
The subcellular localization of 5-chloro-1-Methyl-4-nitro-1H-pyrazole affects its activity and function. It is directed to specific compartments or organelles within cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play roles in its localization . The compound’s presence in specific subcellular locations is essential for its ability to induce oxidative stress and promote abscission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-Methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-nitro-1-methyl-1H-pyrazole with suitable reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-chloro-1-Methyl-4-nitro-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
5-chloro-1-Methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
相似化合物的比较
Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: Shares similar substituents but differs in the ring structure, leading to different chemical and biological properties.
3-methyl-1-phenyl-1H-pyrazole: Lacks the chloro and nitro groups, resulting in distinct reactivity and applications.
Uniqueness
5-chloro-1-Methyl-4-nitro-1H-pyrazole is unique due to the combination of chloro, methyl, and nitro substituents on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-chloro-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLZEWCWNUVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492670 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42098-25-9 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
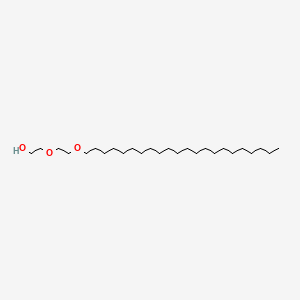



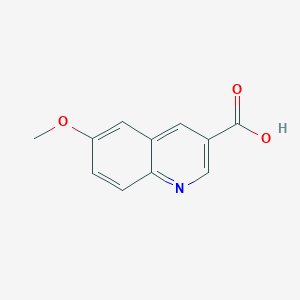
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
